molecular formula C21H25N3O B6105681 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one

Cat. No.: B6105681
M. Wt: 335.4 g/mol
InChI Key: VVQHTOFEZKHUHL-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is a complex organic compound featuring a spiro structure, which is known for its unique three-dimensional arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one typically involves multi-step organic reactions One common method includes the formation of the spiro structure through a cyclization reactionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum trichloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-one is unique due to its specific spiro arrangement and the presence of both pyrrolidine and quinazoline moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-20-18-19(22-17(23-20)14-24-11-5-6-12-24)16-8-2-1-7-15(16)13-21(18)9-3-4-10-21/h1-2,7-8H,3-6,9-14H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQHTOFEZKHUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)CN5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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